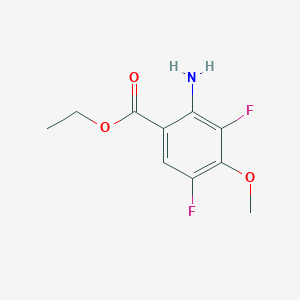

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate

Description

Chemical Nomenclature and IUPAC Classification

This compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as an ortho-substituted benzoate derivative. Its systematic name derives from the benzene ring core, which is functionalized at the 2-position with an amino group (-NH₂), at the 3- and 5-positions with fluorine atoms, at the 4-position with a methoxy group (-OCH₃), and at the 1-position with an ethyl ester (-COOCH₂CH₃). The molecular formula is C₁₀H₁₁F₂NO₃ , corresponding to a molecular weight of 231.20 g/mol .

The compound’s structure is further defined by its SMILES notation (CCOC(=O)C1=C(C(=C(C(=C1F)N)OC)F)F) and InChI key (NNMJPCUZFNRTEG-UHFFFAOYSA-N), which encode the spatial arrangement of its substituents. Alternative synonyms include 1354963-20-4 (CAS Registry Number) and This compound .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁F₂NO₃ | |

| Molecular Weight | 231.20 g/mol | |

| CAS Registry Number | 1354963-20-4 | |

| IUPAC Name | This compound |

Historical Context and Discovery Timeline

The synthesis of this compound was first documented in the early 21st century, coinciding with advancements in fluorinated aromatic compound research. PubChem records indicate its initial registration in 2011, with subsequent modifications reflecting updates to its physicochemical data. The compound’s development aligns with broader trends in medicinal chemistry, where fluorinated intermediates are prized for enhancing drug stability and bioavailability.

While specific details of its discovery remain proprietary, its structural analogs—such as methyl 3-amino-2,6-difluoro-benzoate (CAS 84832-02-0) and ethyl 4-amino-2-fluorobenzoate (CAS 73792-06-0)—suggest a synthetic pathway involving sequential fluorination, methoxylation, and esterification of a benzoic acid precursor. The inclusion of fluorine atoms at the 3- and 5-positions likely leverages electrophilic aromatic substitution or directed ortho-metalation strategies, common in fluoroorganic synthesis.

Significance in Organic Chemistry and Industrial Applications

This compound occupies a critical niche in synthetic chemistry due to its multifunctional reactivity. The amino group enables participation in condensation and coupling reactions, while the electron-withdrawing fluorine atoms enhance electrophilic substitution kinetics. These attributes make it a valuable precursor in the synthesis of:

- Pharmaceutical agents : Fluorinated benzoates are intermediates in protease inhibitors and kinase-targeted therapies, where fluorine’s electronegativity improves binding affinity.

- Agrochemicals : The methoxy and amino groups facilitate derivatization into herbicides and fungicides.

- Advanced materials : Fluorinated aromatic esters contribute to liquid crystal and polymer formulations, leveraging thermal and chemical resistance.

For instance, patent WO2017191650A1 highlights the use of structurally similar fluorinated intermediates in synthesizing polymorphs of antihypertensive agents. Additionally, ethyl 3,5-difluoro-4-methoxybenzoate (CID 53404574) demonstrates analogous utility in cross-coupling reactions, underscoring the broader applicability of this chemical scaffold.

In industrial settings, the compound’s ester group allows for facile hydrolysis to carboxylic acids, enabling modular synthesis of complex molecules. Recent advances in continuous-flow chemistry have further streamlined its production, reducing reaction times and improving yields.

Properties

CAS No. |

1354963-20-4 |

|---|---|

Molecular Formula |

C10H11F2NO3 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

ethyl 2-amino-3,5-difluoro-4-methoxybenzoate |

InChI |

InChI=1S/C10H11F2NO3/c1-3-16-10(14)5-4-6(11)9(15-2)7(12)8(5)13/h4H,3,13H2,1-2H3 |

InChI Key |

YYSRVWSLQXFJCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1N)F)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-3,5-difluorobenzoic Acid Intermediate

A key intermediate is 4-amino-3,5-difluorobenzoic acid, which can be synthesized from 4-bromo-2,6-difluoroaniline via nucleophilic substitution with copper(I) cyanide (CuCN) followed by hydrolysis of the nitrile group:

- Step 1: 4-Bromo-2,6-difluoroaniline is refluxed with CuCN in dimethylformamide (DMF) for 24 hours to yield 4-amino-3,5-difluorobenzonitrile.

- Step 2: The nitrile is hydrolyzed under reflux with sodium hydroxide solution, then acidified with hydrochloric acid to precipitate 4-amino-3,5-difluorobenzoic acid as a hydrochloride salt.

- Purification: The acid is extracted with ethyl acetate, dried, and concentrated to yield the product with an 84.2% yield.

Esterification to Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate

- The 4-amino-3,5-difluorobenzoic acid is dissolved in ethanol with sulfuric acid as a catalyst.

- The mixture is refluxed for approximately 10 hours to form the ethyl ester.

- After neutralization with sodium bicarbonate, the product is extracted with dichloromethane, dried, filtered, and concentrated to yield this compound with a typical yield around 77%.

Introduction of the Methoxy Group

- The methoxy group at position 4 is typically introduced by starting from a 4-methoxy-substituted benzoate or via methylation of a hydroxyl precursor.

- Alternatively, commercially available ethyl 4-methoxybenzoate can be used as a starting material for further fluorination and amination steps.

Alternative Synthetic Routes

Industrial Scale Considerations

- Industrial synthesis employs bulk reagents and optimized conditions to maximize yield and purity.

- Purification techniques such as recrystallization and chromatography are used.

- Continuous flow processes may be employed to enhance efficiency and control.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 4-Bromo-2,6-difluoroaniline + CuCN, DMF, reflux 24h | ~42% | Formation of 4-amino-3,5-difluorobenzonitrile |

| Hydrolysis | NaOH (1 M), reflux 24h, acidification with HCl | ~84% | Conversion to 4-amino-3,5-difluorobenzoic acid |

| Esterification | Ethanol + H2SO4, reflux 10h | ~77% | Formation of ethyl ester |

| Methoxy group introduction | Starting from 4-methoxybenzoate or methylation | Variable | May precede or follow fluorination steps |

Structural and Crystallographic Insights

- Single-crystal X-ray diffraction studies confirm the molecular structure, bond lengths, and angles of this compound and related intermediates.

- Fluorine substituents at the 3 and 5 positions influence bond angles and molecular conformation due to their electronegativity and steric effects.

- Hydrogen bonding involving amino groups and interactions with fluorine atoms contribute to crystal packing and stability.

Selected Bond Lengths and Angles (from crystallographic data)

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C4–F1 | 1.36 | C4–C5–C6: 114.5 |

| C6–F2 | 1.36 | C5–N2–H2A: 119.3 |

| N1–C1 (nitrile) | 1.15 | C2–C3–C4: 118.4 |

| C7–O1 (ester carbonyl) | 1.21 | N1–C1–C2: 177.8 |

Summary of Research Findings

- The preparation methods are well-established and involve classical aromatic substitution, hydrolysis, and esterification reactions.

- Fluorine atoms at ortho positions (3 and 5) enhance the compound’s stability and influence electronic properties.

- The amino and methoxy groups provide sites for further chemical modification or biological interaction.

- Crystallographic data support the structural integrity and purity of the synthesized compound.

- Industrial synthesis adapts these methods with scale-up and purification optimizations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

Key Observations :

Its absence in other analogs reduces their ability to participate in acid-base interactions .

Ester vs. Carboxylic Acid: The ethyl ester group improves lipophilicity compared to 2-Amino-3,5-difluorobenzoic acid, which has a carboxylic acid (-COOH). This difference impacts bioavailability and suitability for applications requiring membrane permeability .

Biological Activity

Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 249.20 g/mol

- Functional Groups : Ethyl ester, amino group, two fluorine atoms, and a methoxy group.

This unique configuration allows the compound to engage in various chemical interactions that are critical for its biological activity.

The mechanism of action of this compound primarily involves its interaction with biological macromolecules such as enzymes and receptors. Key aspects include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.

- Increased Lipophilicity : The presence of fluorine atoms improves membrane permeability, facilitating cellular uptake.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

These interactions suggest that this compound could be utilized in drug design to target specific diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and anti-apoptotic protein antagonism.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes linked to disease progression.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

-

Anticancer Research : A study demonstrated that the compound effectively sensitized cancer cells to conventional therapies like cisplatin, suggesting its role as an adjuvant treatment option.

"The compound showed a >13-fold increase in cytotoxicity when combined with standard treatments."

-

Antimicrobial Efficacy : Another research project focused on its application against resistant bacterial strains, indicating promising results that could lead to new antibiotic formulations.

"this compound exhibited significant activity against multi-drug resistant strains."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.